molecular formula C20H22N2O B5161744 4-(4-morpholinyl)-2,2-diphenylbutanenitrile CAS No. 59882-09-6

4-(4-morpholinyl)-2,2-diphenylbutanenitrile

Cat. No.: B5161744
CAS No.: 59882-09-6
M. Wt: 306.4 g/mol
InChI Key: DPKWJKWZGPRUPI-UHFFFAOYSA-N
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Description

4-(4-morpholinyl)-2,2-diphenylbutanenitrile, also known as MDPV, is a synthetic cathinone that has been classified as a Schedule I drug in the United States due to its potential for abuse and dependence. Despite its illicit use, MDPV has also been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

4-(4-morpholinyl)-2,2-diphenylbutanenitrile acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in a stimulant effect, similar to other drugs of abuse such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in both humans and animals. It also has a potent reinforcing effect, leading to its potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

4-(4-morpholinyl)-2,2-diphenylbutanenitrile has been used as a research tool to study the effects of dopamine, norepinephrine, and serotonin on behavior and physiology. However, its potential for abuse and dependence limits its use in laboratory experiments.

Future Directions

1. Further studies on the potential therapeutic applications of 4-(4-morpholinyl)-2,2-diphenylbutanenitrile, including its use as an antidepressant and local anesthetic.
2. Development of safer and more effective drugs based on the chemical structure of this compound.
3. Investigation of the long-term effects of this compound use on the brain and body.
4. Exploration of the potential use of this compound as a research tool for studying the neurobiology of addiction.

Synthesis Methods

4-(4-morpholinyl)-2,2-diphenylbutanenitrile can be synthesized using a variety of methods, including the Leuckart reaction and the reductive amination of 4'-methylpropiophenone. One common method involves the reaction of 4-methylpropiophenone with paraformaldehyde and morpholine in the presence of hydrochloric acid and acetic acid.

Scientific Research Applications

4-(4-morpholinyl)-2,2-diphenylbutanenitrile has been studied for its potential use as a treatment for depression and anxiety disorders. In one study, this compound was found to increase the release of serotonin and norepinephrine in the brain, leading to an antidepressant effect. Additionally, this compound has been studied for its potential use as a local anesthetic due to its ability to block sodium channels.

Properties

IUPAC Name

4-morpholin-4-yl-2,2-diphenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c21-17-20(18-7-3-1-4-8-18,19-9-5-2-6-10-19)11-12-22-13-15-23-16-14-22/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKWJKWZGPRUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281411
Record name 4-(morpholin-4-yl)-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59882-09-6
Record name NSC21587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(morpholin-4-yl)-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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